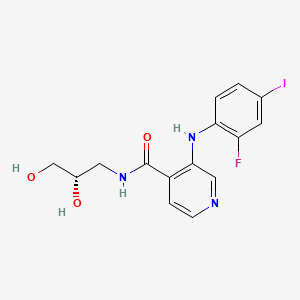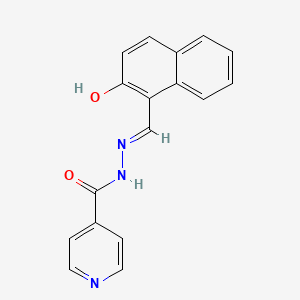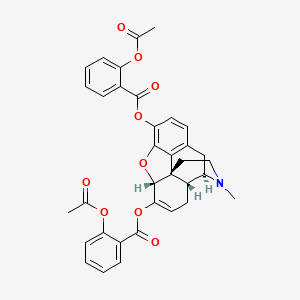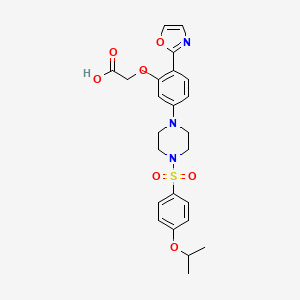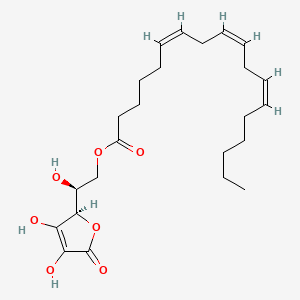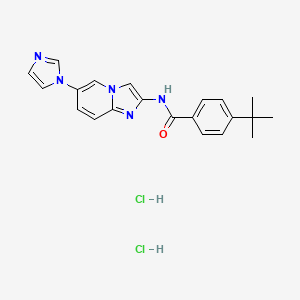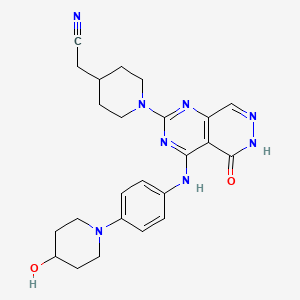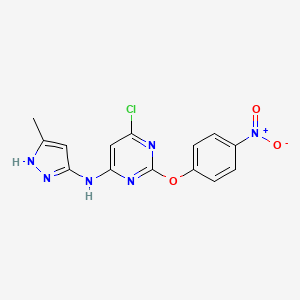
Autophinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autophinib is a potent autophagy inhibitor with a novel chemotype . It has IC50 values of 90 and 40 nM for autophagy in starvation-induced autophagy assay and rapamycin-induced autophagy assay, respectively . The IC50 value for Vps34 is 19 nM in vitro .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.73 g/mol . Its molecular formula is C14H11ClN6O3 . It is insoluble in water and ethanol .Applications De Recherche Scientifique
Autophinib has been used extensively in both in vivo and in vitro studies. In vivo studies have been conducted in animal models, such as mice and rats, to study the effects of the drug on cell proliferation and survival. In vitro studies have been conducted in cell culture systems to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of the drug.
In Vivo
In vivo studies of Autophinib have been conducted in animal models, such as mice and rats, to study the effects of the drug on cell proliferation and survival. In these studies, the drug has been found to inhibit the this compound tyrosine kinase, which is a key regulatory enzyme involved in the signal transduction pathways of cell proliferation and survival. This compound has also been found to reduce the growth of tumors in animal models.
In Vitro
In vitro studies of Autophinib have been conducted in cell culture systems to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of the drug. In these studies, the drug has been found to inhibit the this compound tyrosine kinase, which is a key regulatory enzyme involved in the signal transduction pathways of cell proliferation and survival. This compound has also been found to reduce the growth of cancer cells in cell culture systems.
Mécanisme D'action
Target of Action
Autophinib primarily targets the VPS34 protein kinase , a key component in the autophagy process . Autophagy is a self-degradation process in which damaged proteins and organelles are engulfed into autophagosomes for digestion and eventually recycled for cellular metabolism to maintain intracellular homeostasis .
Mode of Action
This compound is an ATP-competitive inhibitor of VPS34 . It interacts with VPS34, decreasing the accumulation of the lipidated protein LC3 on the autophagosomal membrane . This interaction inhibits the autophagy process, thereby affecting the survival and growth of cells, particularly cancer cells .
Biochemical Pathways
This compound significantly impacts the autophagy process, a key biochemical pathway involved in maintaining cellular homeostasis . By inhibiting VPS34, this compound disrupts the formation of autophagosomes, thereby altering the composition of proteins within these structures . This can deeply influence the resulting pro-tumourigenic or anticancer effect of autophagy modulators .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the autophagy process . This results in an alteration in the composition of the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) produced by cancer cells . The altered protein content of PS-EVs can participate in the modulation of the fibroblast metabolism and phenotype .
Action Environment
These factors can guide the choice of an appropriate drug and dose for individual patients
Activité Biologique
The biological activity of Autophinib has been studied extensively in both in vivo and in vitro studies. In these studies, the drug has been found to inhibit the this compound tyrosine kinase, which is a key regulatory enzyme involved in the signal transduction pathways of cell proliferation and survival. This compound has also been found to reduce the growth of tumors in animal models and cancer cells in cell culture systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in both in vivo and in vitro studies. In these studies, the drug has been found to inhibit the this compound tyrosine kinase, which is a key regulatory enzyme involved in the signal transduction pathways of cell proliferation and survival. This compound has also been found to reduce the growth of tumors in animal models and cancer cells in cell culture systems. In addition, this compound has been found to inhibit the activity of a variety of other enzymes involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Autophinib in laboratory experiments include its high potency, selectivity, and stability. This compound is a potent inhibitor of the this compound tyrosine kinase, which is a key regulatory enzyme involved in the signal transduction pathways of cell proliferation and survival. In addition, this compound is a highly selective inhibitor of the this compound tyrosine kinase, which means it does not affect other enzymes involved in signal transduction pathways. Finally, this compound is a stable compound, which means it can be stored at room temperature for extended periods of time. The main limitation of using this compound in laboratory experiments is its cost, which can be prohibitive for some research applications.
Orientations Futures
The future directions for Autophinib research include the development of more potent and selective inhibitors of the this compound tyrosine kinase, the development of more effective delivery systems for this compound, the development of novel therapeutic strategies for the treatment of cancer, and the development of new methods for the detection and quantification of this compound in biological samples. Additionally, research into the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored. Finally, further research into the mechanism of action of this compound and its effects on signal transduction pathways should be conducted.
Méthodes De Synthèse
Autophinib is synthesized from a three-step process starting from 4-amino-3-chloro-benzoic acid. The first step involves the formation of the amide bond between 4-amino-3-chloro-benzoic acid and 4-methylbenzyl amine. This is followed by the formation of an amide bond between 4-methylbenzyl amine and 4-chlorobenzaldehyde, with the final step being the formation of an ester bond between 4-methylbenzyl amine and 4-chlorobenzaldehyde.
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMAXLRGBKFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Autophinib and how does it work?
A1: this compound is a small-molecule autophagy inhibitor that acts by targeting Vacuolar protein sorting 34 (VPS34), a lipid kinase essential for autophagosome formation. [] By inhibiting VPS34, this compound disrupts the initiation and progression of autophagy. [, , ]
Q2: What is the downstream effect of this compound inhibiting VPS34?
A2: Inhibiting VPS34 with this compound leads to reduced autophagosome formation, ultimately impacting various cellular processes regulated by autophagy, such as cell survival, metabolism, and response to stress. [, , ]
Q3: Has this compound demonstrated efficacy in any specific cancer cell lines?
A3: Research has shown this compound's efficacy in A549 lung cancer cells, exhibiting a significant toxic effect on cancer stem cells. This toxicity correlates with downregulation of the stemness marker Sox2 and a pronounced induction of apoptosis. []
Q4: Are there any studies investigating this compound's effect on the AKT/mTOR pathway?
A4: Yes, several studies have shown that this compound can modulate the AKT/mTOR pathway, a key signaling cascade involved in cell growth and survival. This modulation has been observed in the context of cancer cell proliferation and apoptosis. [, ]
Q5: How does this compound's impact on autophagy relate to cancer treatment?
A5: In the context of cancer, inhibiting autophagy with this compound is being investigated as a potential therapeutic strategy. By disrupting autophagy, which can act as a survival mechanism for cancer cells, this compound may enhance the efficacy of existing cancer treatments. [, , ]
Q6: Are there any studies exploring this compound's effect on cellular metabolism in cancer cells?
A6: Yes, a study investigated this compound's influence on energy production in prostate cancer cells treated with cisplatin. While long-term autophagy defects impacted metabolic sensitivity, short-term this compound treatment didn't significantly alter cisplatin's effect on ATP production. []
Q7: Has this compound's effect on TFEB phosphorylation been investigated?
A7: Research indicates that this compound can downregulate the phosphorylation of Transcription Factor EB (TFEB) on Serine 211. This phosphorylation is suggested to be induced by autophagy, potentially acting as a negative feedback loop. []
Q8: Is there any evidence suggesting this compound can influence ferroptosis?
A8: A study on hepatoblastoma cells revealed that Everolimus, an mTOR inhibitor, induced ferroptosis in an autophagy-dependent manner. While not directly using this compound, this finding highlights the potential interplay between autophagy modulation and ferroptosis induction in cancer cells. []
Q9: Has this compound been investigated in any in vivo models of disease?
A9: Yes, this compound has been used in in vivo studies. For example, it was utilized in a study investigating the effect of aging and Klotho deficiency on the inflammatory response in human aortic valve interstitial cells. [] Additionally, it was employed in a hepatoblastoma xenograft model to evaluate its impact on tumor growth and ferroptosis induction. []
Q10: What are the potential implications of this compound's effects on extracellular vesicles?
A10: While research on this compound's effects on extracellular vesicles is limited, one study suggests that autophagy modulators, including this compound, can influence the content of important signaling molecules within these vesicles. [] This finding highlights the potential of this compound to indirectly impact intercellular communication.
Q11: Are there any alternative compounds or strategies being explored for similar therapeutic purposes?
A11: While this compound is a relatively new compound, other autophagy inhibitors are being investigated. For instance, SAR405, another VPS34 inhibitor, has been studied for its effect on ATP production in prostate cancer cells alongside this compound. [] The exploration of various autophagy inhibitors highlights the growing interest in targeting this pathway for therapeutic benefit.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride](/img/structure/B605613.png)
![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)
